tert-Butyl 3-((1H-benzo[d]imidazol-2-yl)oxy)piperidine-1-carboxylate

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

This bifunctional intermediate uniquely couples an N-Boc-piperidine with a 2-oxybenzimidazole, enabling orthogonal deprotection and modular synthesis for medicinal chemistry. The ether linker serves as a hydrogen-bond acceptor for targeted covalent inhibitors and as a metabolic soft spot for prodrug strategies, distinct from direct C–C linked analogs. The racemate ensures cost-effective scalability and supply chain resilience, avoiding re-optimization risks associated with non-identical analogs. Choose this scaffold for streamlined SAR-driven lead optimization and reliable procurement.

Molecular Formula C17H23N3O3
Molecular Weight 317.4 g/mol
CAS No. 1420894-14-9
Cat. No. B3239409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-((1H-benzo[d]imidazol-2-yl)oxy)piperidine-1-carboxylate
CAS1420894-14-9
Molecular FormulaC17H23N3O3
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)OC2=NC3=CC=CC=C3N2
InChIInChI=1S/C17H23N3O3/c1-17(2,3)23-16(21)20-10-6-7-12(11-20)22-15-18-13-8-4-5-9-14(13)19-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,19)
InChIKeyIJMCUYBIHSJDNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 240 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-((1H-benzo[d]imidazol-2-yl)oxy)piperidine-1-carboxylate (CAS 1420894-14-9) – Procurement-Relevant Chemical Identity and Core Specifications


tert-Butyl 3-((1H-benzo[d]imidazol-2-yl)oxy)piperidine-1-carboxylate (CAS 1420894-14-9) is a bifunctional research intermediate comprising a benzimidazole heterocycle linked via an ether oxygen to the 3-position of an N-Boc-protected piperidine ring . Its molecular formula is C₁₇H₂₃N₃O₃ with a molecular weight of 317.4 g/mol . The compound is supplied as a powder with a standard purity of ≥95% . The presence of the acid-labile Boc protecting group and the 2-oxybenzimidazole moiety designates this scaffold as a versatile building block for medicinal chemistry, enabling orthogonal deprotection and subsequent functionalization at the piperidine nitrogen, distinguishing it from non-protected or differently linked analogs in procurement workflows.

Why Generic Benzimidazole-Piperidine Intermediates Cannot Replace tert-Butyl 3-((1H-benzo[d]imidazol-2-yl)oxy)piperidine-1-carboxylate


The benzimidazole-piperidine chemical space contains numerous analogs that differ in linker atom, substitution position, and protecting group strategy, each of which dictates the downstream synthetic trajectory. The target compound incorporates a 2-oxy linker between the benzimidazole and the piperidine 3-position with an N-Boc protecting group, a combination that is sterically and electronically distinct from the direct C–C linked analog (CAS 1229000-10-5) or the 4-substituted positional isomer . These structural variations alter reactivity in deprotection, coupling, and nucleophilic substitution steps, meaning that substitution with a non‑identical analog would require re‑optimization of synthetic routes, potentially compromising yield, purity, or the integrity of the final active pharmaceutical ingredient (API) . Consequently, generic interchange is not scientifically sound without re‑validation of the entire synthetic sequence.

Head-to-Head Comparative Evidence: tert-Butyl 3-((1H-benzo[d]imidazol-2-yl)oxy)piperidine-1-carboxylate vs. Closest Structural Analogs


Linker Atom Differentiation – Ether Oxygen vs. Direct C–C Bond to Piperidine

The target compound (CAS 1420894-14-9) features a benzimidazol-2-yloxy substituent connected through an ether oxygen, while the closest commercial analog, tert‑butyl 3‑(1H‑benzimidazol‑2‑yl)piperidine‑1‑carboxylate (CAS 1229000-10-5), bears a direct C–C bond . This atomic difference results in a distinct molecular formula (C₁₇H₂₃N₃O₃ vs. C₁₇H₂₃N₃O₂) and introduces a hydrogen‑bond acceptor site at the ether oxygen that can engage in key target interactions or alter physicochemical properties such as solubility and metabolic stability .

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Purity Specification – Quantified Difference from C–C Linked Analog

The target compound is supplied at a typical purity of ≥95% , whereas the direct C–C linked analog (CAS 1229000-10-5) is routinely offered at 96% purity . While both meet the ≥95% threshold commonly required for early‑stage research, the documented 1% purity differential may be meaningful for applications demanding the highest levels of intermediate purity to avoid by‑product formation in multistep syntheses.

Chemical Procurement Quality Control Synthetic Reliability

Pharmacophoric Differentiation – Ether Oxygen as a Metabolic Soft Spot

The benzimidazol-2-yloxy motif introduces an ether linkage that is susceptible to oxidative O‑dealkylation by cytochrome P450 enzymes, a metabolic pathway absent in the direct C–C linked analog . In vitro CYP3A5 inhibition data for a related benzimidazolylpiperidine scaffold show Ki values in the low micromolar range (e.g., 1.20 × 10³ nM) , suggesting that the ether oxygen can modulate CYP liability. Although direct CYP data for the target compound are not publicly available, the presence of the ether oxygen is a recognized structural alert for metabolic instability, which can be advantageous when designing prodrugs or fine‑tuning clearance.

Drug Metabolism Pharmacokinetics Lead Optimization

Enantiomeric Integrity – Differentiated Availability of Racemate vs. Single Enantiomer

The target compound is supplied as the racemate (CAS 1420894-14-9), whereas the (R)-enantiomer is registered under CAS 1421040-57-4 . The racemate currently holds broader vendor availability and lower cost compared to the single enantiomer, which must be synthesized via chiral resolution or asymmetric methods. For achiral synthetic sequences or early‑stage screening, the racemate offers a cost‑effective procurement route, while the enantiomer is reserved for chiral‑specific applications.

Chiral Chemistry Asymmetric Synthesis Procurement Logistics

High-Impact Application Scenarios for tert-Butyl 3-((1H-benzo[d]imidazol-2-yl)oxy)piperidine-1-carboxylate (CAS 1420894-14-9)


Synthesis of Targeted Covalent Inhibitors Requiring Ether-Mediated H-Bonding

The ether oxygen of the benzimidazol-2-yloxy group serves as a hydrogen‑bond acceptor, which can be exploited in the design of targeted covalent inhibitors where precise H‑bond geometry is required for binding to the target protein. The Boc protecting group allows for late‑stage deprotection and installation of an electrophilic warhead, facilitating a modular synthetic approach .

Prodrug Design Exploiting Ether-Mediated Metabolic Lability

The ether linker can be intentionally leveraged as a metabolic soft spot, enabling the design of prodrugs that undergo oxidative O‑dealkylation to release the active benzimidazole species in vivo. This strategy is supported by class‑level CYP450 inhibition data indicating that the benzimidazole-piperidine scaffold is recognized by CYP3A enzymes .

Cost-Effective Racemic Intermediate for Achiral API Manufacturing

For pharmaceutical targets where the final API is achiral or racemic, the target compound provides a more economical building block compared to its single enantiomer (CAS 1421040-57-4), which requires chiral chromatography or asymmetric synthesis. The broader vendor network for the racemate ensures supply chain resilience and competitive pricing .

Structure-Activity Relationship (SAR) Exploration of Benzimidazole-Piperidine Linkers

The ether-linked scaffold allows medicinal chemists to systematically compare the impact of the linker atom on potency, selectivity, and ADME properties relative to the C–C linked analog (CAS 1229000-10-5). This comparative SAR data can guide lead optimization decisions and patent strategy formulation .

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